molecular formula C9H11F3N2O B2866039 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone CAS No. 1245822-67-6

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B2866039
CAS No.: 1245822-67-6
M. Wt: 220.195
InChI Key: BOYGYIATQWDUMX-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a trifluoroethanone group attached to a pyrazole ring, which is further substituted with ethyl and methyl groups. The presence of the trifluoro group significantly influences the chemical and physical properties of the compound.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine as the starting material.

  • Trifluoroethanone Introduction: The trifluoroethanone group can be introduced through a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are critical to ensure high yield and purity of the product.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent quality and yield.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethanone group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoro group enhances the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Lacks the trifluoro group, resulting in different chemical properties.

  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Contains a phenyl group instead of an ethyl group, altering its reactivity and applications.

  • 1-(5-Methyl-1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative without additional substituents.

Uniqueness:

  • The trifluoro group in 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone enhances its chemical stability and reactivity compared to similar compounds.

  • Its unique structure allows for diverse applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGYIATQWDUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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